![molecular formula C28H32N4O3S B2719476 3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 866016-48-0](/img/no-structure.png)

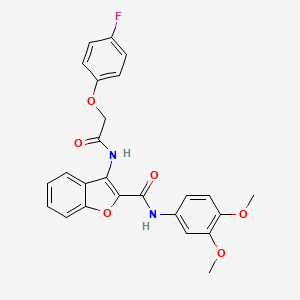

3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

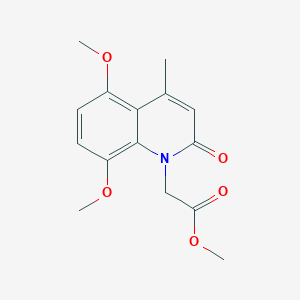

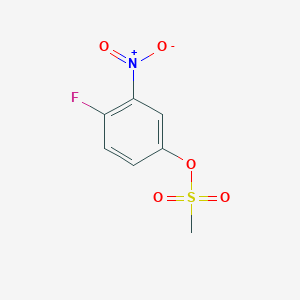

3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C28H32N4O3S and its molecular weight is 504.65. The purity is usually 95%.

BenchChem offers high-quality 3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

NMDA Receptor Antagonists

One study focused on derivatives of the compound as potent NR2B subunit-selective antagonists of the NMDA receptor. This research delineated the structure-activity relationship (SAR) and aimed at improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds. Several derivatives demonstrated low nanomolar activity in binding and functional assays, showing effectiveness in a formalin-induced hyperalgesia model in mice (Borza et al., 2007).

Antitumor Activity

Another study explored the antitumor potential of similar compounds, highlighting their synthesis and testing against leukemic and solid tumor cells in vitro and various experimental tumor models using standard NCI protocols. The research indicated promising new classes of antineoplastic agents (Nguyen et al., 1990).

Anti-inflammatory and Analgesic Agents

Novel compounds derived from visnagenone and khellinone, including derivatives with anti-inflammatory and analgesic properties, were synthesized. These compounds were evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showcasing significant inhibitory activity, especially on COX-2 selectivity, with notable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Catalyst-Free Synthesis

Research demonstrated a catalyst-free, highly efficient one-pot synthesis of functionalized derivatives, presenting a green chemistry approach to pharmaceutically relevant compounds. This synthesis protocol emphasizes mild reaction conditions, excellent yields, high atom economy, and eco-friendliness (Brahmachari & Nayek, 2017).

Leukotriene Synthesis Inhibitors

Another study described the development of potent and selective inhibitors of 5-lipoxygenase-activating protein (FLAP), essential for leukotriene synthesis. These inhibitors, identified through lead optimization, exhibited excellent in vitro and in vivo inhibition of leukotriene synthesis, alongside favorable pharmacokinetics and safety profiles (Hutchinson et al., 2009).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one' involves the condensation of 4-benzylpiperidine with 5-oxopentanoic acid, followed by cyclization with 2-amino-3-methoxybenzoic acid and thionation with Lawesson's reagent.", "Starting Materials": [ "4-benzylpiperidine", "5-oxopentanoic acid", "2-amino-3-methoxybenzoic acid", "Lawesson's reagent" ], "Reaction": [ "Condensation of 4-benzylpiperidine with 5-oxopentanoic acid in the presence of a coupling agent such as DCC or EDC to form the corresponding amide.", "Cyclization of the amide with 2-amino-3-methoxybenzoic acid in the presence of a dehydrating agent such as POCl3 or SOCl2 to form the pyrimidoindole intermediate.", "Thionation of the pyrimidoindole intermediate with Lawesson's reagent in the presence of a base such as triethylamine to form the final product." ] } | |

CAS番号 |

866016-48-0 |

製品名 |

3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one |

分子式 |

C28H32N4O3S |

分子量 |

504.65 |

IUPAC名 |

3-[5-(4-benzylpiperidin-1-yl)-5-oxopentyl]-8-methoxy-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-4-one |

InChI |

InChI=1S/C28H32N4O3S/c1-35-21-10-11-23-22(18-21)25-26(29-23)27(34)32(28(36)30-25)14-6-5-9-24(33)31-15-12-20(13-16-31)17-19-7-3-2-4-8-19/h2-4,7-8,10-11,18,20,29H,5-6,9,12-17H2,1H3,(H,30,36) |

InChIキー |

VAKSAYMBPPHWDC-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)NC3=C2NC(=S)N(C3=O)CCCCC(=O)N4CCC(CC4)CC5=CC=CC=C5 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

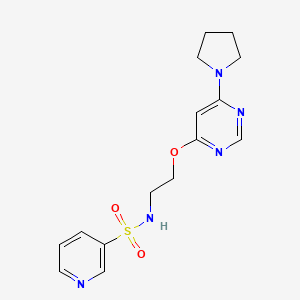

![2-Chloro-N-[2-(3-hydroxyoxan-3-yl)ethyl]acetamide](/img/structure/B2719398.png)

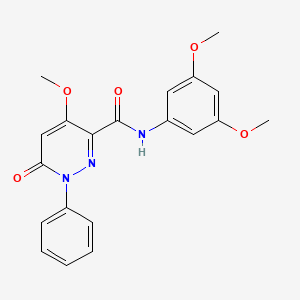

![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2719401.png)

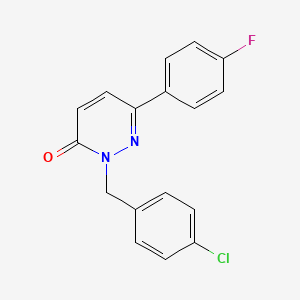

![2-(1-Methylindol-3-yl)-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2719404.png)

![3-Chloro-4-{[(4-chlorophenyl)carbonyl]oxy}-5-ethoxybenzoic acid](/img/structure/B2719411.png)

![3,4-dihydroisoquinolin-2(1H)-yl{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}methanone](/img/structure/B2719414.png)